![molecular formula C18H14Cl2N2O3S B2800848 N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide CAS No. 339009-15-3](/img/structure/B2800848.png)
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide
Overview
Description
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to understand the physiological and biochemical effects of adenosine signaling.
Scientific Research Applications
- Sulfentrazone , a triazolinone herbicide, owes its efficacy to this compound. Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The synthesis of Sulfentrazone involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, with our compound serving as a key intermediate .
- Researchers have developed a continuous flow microreactor system for the nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. By optimizing parameters such as mixed acid ratios, reaction temperature, and residence time, they achieved a remarkable 97% yield. Compared to traditional batch reactors, this microreactor system enhances efficiency and yield .
- Our compound has been explored in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester. This derivative exhibits interesting properties and may find applications in organic synthesis or medicinal chemistry .
- In another study, researchers combined our compound with 3,4-dichlorobenzylamonium chloride to form a benzylamonium salt. Such salts can serve as versatile intermediates in various chemical transformations .
Herbicide Synthesis
Microreactor Nitration Process
Oxamic Acid Derivatives
Benzylamonium Salt Formation
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to significant changes in the biological systems
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-16-8-6-13(10-17(16)20)11-22-12-14(7-9-18(22)23)21-26(24,25)15-4-2-1-3-5-15/h1-10,12,21H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZHEPFCVROKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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